
2-Carbamoylmethoxyphenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carbamoylmethoxyphenoxyacetamide, also known as CMNA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wirkmechanismus
The mechanism of action of 2-Carbamoylmethoxyphenoxyacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of various signaling pathways. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-Carbamoylmethoxyphenoxyacetamide may reduce inflammation and pain. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to modulate various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects:
2-Carbamoylmethoxyphenoxyacetamide has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-Carbamoylmethoxyphenoxyacetamide has also been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Carbamoylmethoxyphenoxyacetamide in lab experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to have a variety of biochemical and physiological effects, which makes it a versatile tool for studying various biological processes. However, there are also some limitations to using 2-Carbamoylmethoxyphenoxyacetamide in lab experiments. For example, the mechanism of action of 2-Carbamoylmethoxyphenoxyacetamide is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-Carbamoylmethoxyphenoxyacetamide may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2-Carbamoylmethoxyphenoxyacetamide. One area of research that has received a lot of attention is the potential use of 2-Carbamoylmethoxyphenoxyacetamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of 2-Carbamoylmethoxyphenoxyacetamide, which could help to better understand its biochemical and physiological effects. Other potential future directions for research on 2-Carbamoylmethoxyphenoxyacetamide include exploring its potential applications in the field of regenerative medicine and investigating its potential as a tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
2-Carbamoylmethoxyphenoxyacetamide has been studied extensively for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
82002-59-3 |
|---|---|
Produktname |
2-Carbamoylmethoxyphenoxyacetamide |
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2-[2-(2-amino-2-oxoethoxy)phenoxy]acetamide |
InChI |
InChI=1S/C10H12N2O4/c11-9(13)5-15-7-3-1-2-4-8(7)16-6-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14) |
InChI-Schlüssel |
SNGJXCHRVGRNKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)N)OCC(=O)N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC(=O)N)OCC(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)
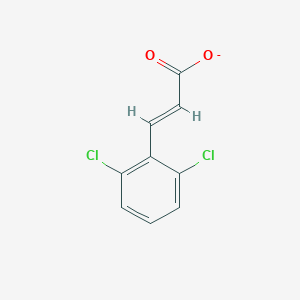
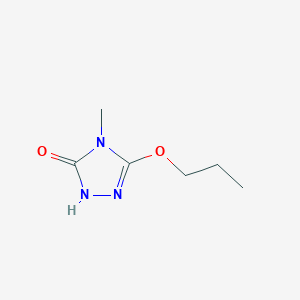

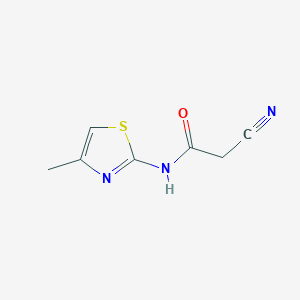
![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)
![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)
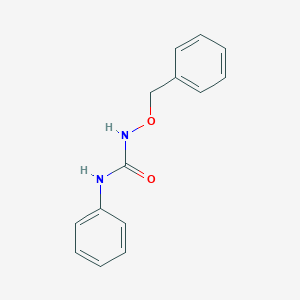
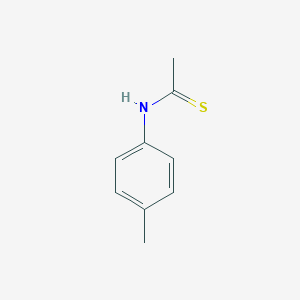

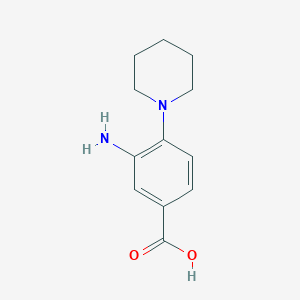
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)

